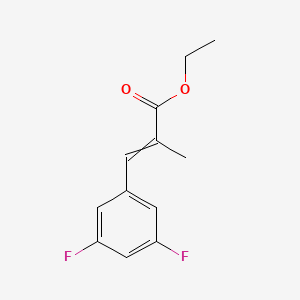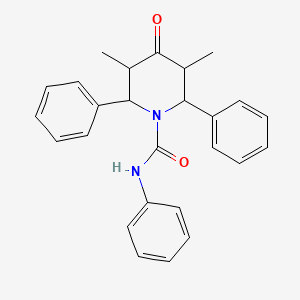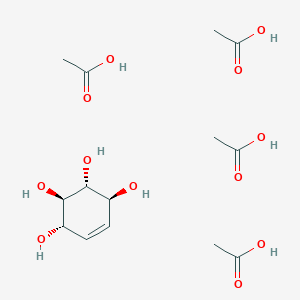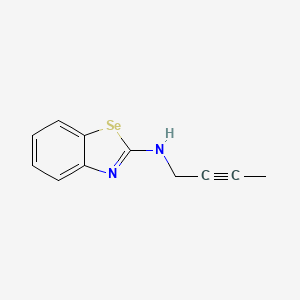
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine is a heterocyclic compound containing selenium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine typically involves the reaction of 2-aminobenzoselenazole with but-2-yn-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The but-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique selenium-containing structure.
Mecanismo De Acción
The mechanism of action of N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine is not fully understood. it is believed that the selenium atom plays a crucial role in its biological activity. Selenium can interact with various biomolecules, potentially leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress in cells. This oxidative stress can induce cell death in cancer cells or inhibit the growth of microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-phenylprop-2-yn-1-yl)aniline: Another compound with a similar structure but containing a phenyl group instead of a benzoselenazole ring.
Linagliptin: A compound with a but-2-yn-1-yl group, used as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.
Uniqueness
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine is unique due to the presence of the selenium atom in its structure. Selenium-containing compounds are relatively rare and often exhibit unique chemical and biological properties. This makes this compound a valuable compound for further research and development.
Propiedades
Número CAS |
161765-66-8 |
|---|---|
Fórmula molecular |
C11H10N2Se |
Peso molecular |
249.18 g/mol |
Nombre IUPAC |
N-but-2-ynyl-1,3-benzoselenazol-2-amine |
InChI |
InChI=1S/C11H10N2Se/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1H3,(H,12,13) |
Clave InChI |
HRNXJFJFMWNYAM-UHFFFAOYSA-N |
SMILES canónico |
CC#CCNC1=NC2=CC=CC=C2[Se]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)
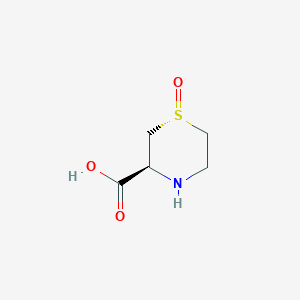
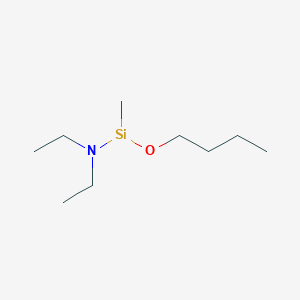
![1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]-](/img/structure/B12564384.png)
![Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-](/img/structure/B12564388.png)
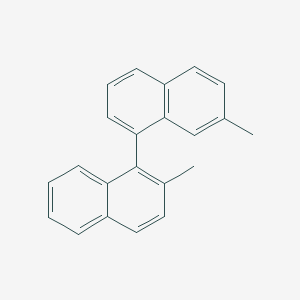
![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
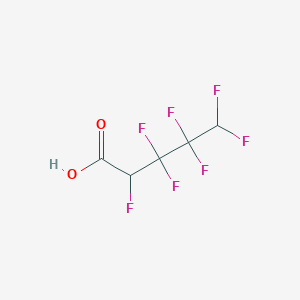
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
